molecular formula C22H30O5 B1249970 Amphidinolide p

Amphidinolide p

Cat. No. B1249970
M. Wt: 374.5 g/mol
InChI Key: OHHBGABQODNLQQ-HREDAHEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide p is a natural product found in Amphidinium with data available.

Scientific Research Applications

  • Cytotoxic Properties and Actin Cytoskeleton Targeting : Amphidinolides, including Amphidinolide P, are noted for their potent cytotoxic properties. Studies have shown that these compounds, such as Amphidinolide H, target the actin cytoskeleton in cells. They disrupt actin organization, leading to the hyperpolymerization of purified actin into filaments, which indicates their potential as novel actin inhibitors (Usui et al., 2004). Similar findings were reported in another study, where Amphidinolide H was shown to stabilize actin filaments in a manner different from known actin-stabilizing agents, suggesting its use as a pharmacological tool for analyzing actin-mediated cell function (Saito et al., 2004).

  • Diversity in Structure and Synthesis : Amphidinolides exhibit diverse structural features, and the synthesis of several amphidinolides, including Amphidinolide P, has been a subject of interest in organic chemistry. These compounds have attracted attention due to their unique structural features and biological activity profiles (Chakraborty & Das, 2001).

  • Synthesis for Biological Testing : The total synthesis of amphidinolides has facilitated the creation of non-natural analogues for biological testing. These synthetic pathways have been vital in understanding the biological activities and potential applications of these compounds (Fürstner, 2011).

  • Mechanism of Action in Cancer Cells : The mechanism of action of these macrolides, including Amphidinolide X and J, involves targeting cytoskeleton proteins crucial for cell function. This property makes them potential antitumor or anti-HIV agents. Amphidinolides disrupt the organization of actin fibers in cells, inducing changes that could be leveraged for developing new antitumor agents (Trigili et al., 2011).

  • Total Synthesis and Structural Analysis : Efforts in total synthesis have led to structural revisions and elucidation of various amphidinolides, contributing significantly to understanding their molecular structure and potential applications (Ghosh & Gong, 2004).

  • Symbiotic Source and Bioactivity : Amphidinolides are derived from symbiotic marine dinoflagellates, which are of significant interest due to their cytotoxic properties and potential therapeutic applications (Kobayashi & Tsuda, 2004).

properties

Product Name

Amphidinolide p

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(1S,2R,4S,7E,9S,13S,14R)-13-hydroxy-14-methyl-9-[(2R)-3-methylbut-3-en-2-yl]-6,15-dimethylidene-3,10,17-trioxatricyclo[11.3.1.02,4]heptadec-7-en-11-one

InChI

InChI=1S/C22H30O5/c1-12(2)15(5)17-8-7-13(3)9-18-21(26-18)19-10-14(4)16(6)22(24,27-19)11-20(23)25-17/h7-8,15-19,21,24H,1,3-4,9-11H2,2,5-6H3/b8-7+/t15-,16-,17+,18+,19+,21-,22+/m1/s1

InChI Key

OHHBGABQODNLQQ-HREDAHEJSA-N

Isomeric SMILES

C[C@@H]1C(=C)C[C@H]2[C@H]3[C@@H](O3)CC(=C)/C=C/[C@H](OC(=O)C[C@@]1(O2)O)[C@H](C)C(=C)C

Canonical SMILES

CC1C(=C)CC2C3C(O3)CC(=C)C=CC(OC(=O)CC1(O2)O)C(C)C(=C)C

synonyms

amphidinolide P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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